

Application Notes and Protocols for Phrixotoxin-3 Electrophysiology using Patch Clamp

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin-3 (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus. It is a potent modulator of voltage-gated sodium channels (Nav), acting as a gating modifier.[1] This mechanism involves the toxin binding to the voltage-sensing domains (VSDs) of the channel, thereby altering the voltage-dependence of channel activation and inactivation.[1][2] Phrixotoxin-3 has shown selectivity for certain Nav channel subtypes, making it a valuable pharmacological tool for studying the structure-function relationships of these channels and for the development of novel therapeutics targeting specific Nav isoforms implicated in various channelopathies, including pain.[3][4]

These application notes provide a detailed protocol for the characterization of **Phrixotoxin-3**'s effects on voltage-gated sodium channels, with a particular focus on the Nav1.7 subtype, a key target in pain research, using the whole-cell patch clamp technique.[3]

Mechanism of Action

Phrixotoxin-3 modulates the function of voltage-gated sodium channels through a dual mechanism:

• Depolarizing shift in gating kinetics: It alters the voltage-sensitivity of the channel's activation gate, typically causing a shift in the voltage-dependence of activation to more depolarized



potentials.[1][2]

Block of the inward sodium current: The toxin can physically occlude the pore or allosterically inhibit ion permeation, leading to a reduction in the amplitude of the inward sodium current.
 [1][2]

This combined action results in a reduction of neuronal excitability.[5] **Phrixotoxin-3** interacts with the voltage sensor in domain II of the Nav channel.[5]

Quantitative Data

The inhibitory potency of **Phrixotoxin-3** varies across different voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Nav Channel Subtype	IC50 (nM)	Reference(s)
Nav1.1	610	[3][6]
Nav1.2	0.6	[2][4][6][7][8]
Nav1.3	42	[6][7][8]
Nav1.4	288	[3][6]
Nav1.5	72	[6][7][8]
Nav1.7	25	[9]

Electrophysiology Patch Clamp Protocol

This protocol is designed for the whole-cell voltage-clamp recording of sodium currents from mammalian cells heterologously expressing the target Nav channel (e.g., HEK293 cells stably expressing human Nav1.7).

Cell Culture and Preparation

Cell Line: Use a stable cell line expressing the human Nav1.7 channel, such as HEK293 cells.



- Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/ml G418 sulfate).[10] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
- Cell Dissociation: For recording, dissociate the cells from the culture dish using an enzymatic detachment solution (e.g., Accutase or Trypsin-EDTA).[10][11] Resuspend the cells in a serum-free medium.[10]

Solutions and Reagents

Extracellular (Bath) Solution (ECS):

Component	Concentration (mM)
NaCl	140
KCI	4
CaCl2	2
MgCl2	1
HEPES	10
Glucose	5

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[8]

Intracellular (Pipette) Solution (ICS):



Component	Concentration (mM)
CsF	120
CsCl	10
NaCl	5
EGTA	10
HEPES	10

Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.[8] Cesium and fluoride ions are used to block potassium and chloride channels, respectively, thereby isolating the sodium currents.

Phrixotoxin-3 Stock Solution:

- Reconstitute lyophilized Phrixotoxin-3 in high-purity water to a stock concentration of 100 μM.
- Aliquot and store at -20°C.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. It is advisable to use a carrier protein like 0.1% bovine serum albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

Whole-Cell Patch Clamp Recording

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
- Whole-Cell Configuration: After establishing a gigaseal, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.



 Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 5-10 kHz and sample at 20-50 kHz.[12]
 Compensate for series resistance to minimize voltage errors.

Voltage Protocols

The following voltage protocols are designed to characterize the effects of **Phrixotoxin-3** on the gating properties of Nav channels.

- 1. Current-Voltage (I-V) Relationship and Activation:
- Holding Potential: -120 mV
- Test Pulses: Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 5 or 10 mV increments for a duration of 20-50 ms.[13]
- Analysis: Plot the peak inward current against the test potential to generate the I-V curve.
 Convert the peak current (I) to conductance (G) using the formula G = I / (V Vrev), where V is the test potential and Vrev is the reversal potential for sodium. Normalize the conductance (G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[7]
- 2. Steady-State Inactivation (Availability):
- Holding Potential: -120 mV
- Prepulses: Apply a series of 500 ms prepulses ranging from -140 mV to 0 mV in 10 mV increments.[13]
- Test Pulse: Immediately following each prepulse, apply a test pulse to -10 mV or 0 mV for 20-50 ms to elicit the sodium current.[13]
- Analysis: Normalize the peak inward current during the test pulse to the maximum current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[6]
- 3. Recovery from Fast Inactivation:

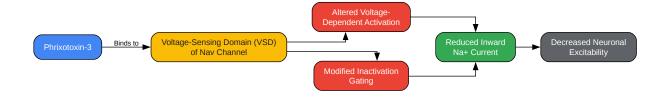


- Holding Potential: -120 mV
- Conditioning Pulse: A depolarizing pulse to 0 mV for 25 ms to inactivate the channels.[6]
- Recovery Interval: Return the membrane potential to -120 mV for varying durations (from 0 to ~20 ms).[6]
- Test Pulse: A second depolarizing pulse to 0 mV for 25 ms to assess the fraction of recovered channels.[6]
- Analysis: Plot the normalized peak current from the test pulse as a function of the recovery interval duration. Fit the data with a single or double exponential function to determine the time constant(s) of recovery from inactivation.

Data Analysis

- IC50 Determination: To determine the concentration-response curve, apply increasing concentrations of **Phrixotoxin-3** and measure the inhibition of the peak sodium current at a given test potential. Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with a Hill equation to calculate the IC50 value.
- Gating Parameter Analysis: Compare the V1/2 of activation and inactivation, as well as the
 time constants of recovery from inactivation, in the absence and presence of Phrixotoxin-3.
 Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any
 observed shifts.

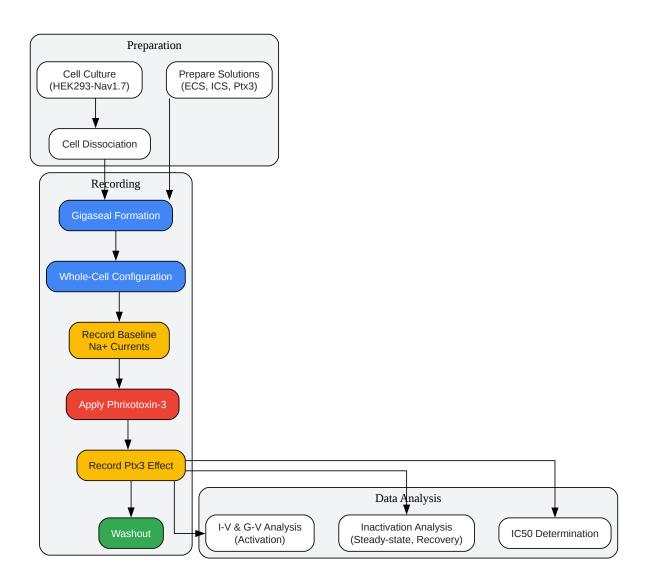
Signaling Pathway and Experimental Workflow



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Caption: Signaling pathway of Phrixotoxin-3 action on voltage-gated sodium channels.



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Caption: Experimental workflow for **Phrixotoxin-3** patch clamp electrophysiology.

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